Ketoconazole Impurity 11

Ketoconazole impurities pharmaceutical reference standards structural characterization

Ketoconazole Impurity 11 is a commercially designated nonpharmacopeial impurity reference standard that lacks a unique, universally agreed chemical identity. Compared with pharmacopeial impurity reference standards such as Ketoconazole EP Impurities B, C, D, and E, which have explicitly defined chemical structures and official monographs , the same commercial name “Ketoconazole Impurity 11” can designate three chemically distinct species with different molecular formulae (C₁₄H₁₄Cl₂N₂O₃, MW 329.18; C₂₁H₁₈Cl₂N₂O₄, MW 433.28; and C₁₂H₁₆N₂O₂, MW 220.3) and different CAS registry numbers (170210‑49‑8, 84682‑23‑5, or 67914‑60‑7), depending on the supplier.

Molecular Formula C14H14Cl2N2O3
Molecular Weight 329.2 g/mol
Cat. No. B13843071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetoconazole Impurity 11
Molecular FormulaC14H14Cl2N2O3
Molecular Weight329.2 g/mol
Structural Identifiers
SMILESC1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO
InChIInChI=1S/C14H14Cl2N2O3/c15-10-1-2-12(13(16)5-10)14(8-18-4-3-17-9-18)20-7-11(6-19)21-14/h1-5,9,11,19H,6-8H2/t11-,14+/m0/s1
InChIKeyVJZJGRMLFMJRGG-SMDDNHRTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ketoconazole Impurity 11: Scope, Structural Identity, and Selection Context for Pharmaceutical Impurity Reference Standards


Ketoconazole Impurity 11 is a commercially designated nonpharmacopeial impurity reference standard that lacks a unique, universally agreed chemical identity. Compared with pharmacopeial impurity reference standards such as Ketoconazole EP Impurities B, C, D, and E, which have explicitly defined chemical structures and official monographs [1], the same commercial name “Ketoconazole Impurity 11” can designate three chemically distinct species with different molecular formulae (C₁₄H₁₄Cl₂N₂O₃, MW 329.18; C₂₁H₁₈Cl₂N₂O₄, MW 433.28; and C₁₂H₁₆N₂O₂, MW 220.3) and different CAS registry numbers (170210‑49‑8, 84682‑23‑5, or 67914‑60‑7), depending on the supplier [2]. This makes procurement a selection problem: decision-makers must choose a specific chemical entity under a common commercial label.

Why Ketoconazole Impurity 11 Cannot Be Interchanged with Pharmacopeial Impurity Standards or Cross-Supplier Equivalents Without Structural Verification


Ketoconazole Impurity 11 is not interchangeable with pharmacopeial impurity standards such as EP Impurities B, C, D, or E, because those impurities correspond to pharmacopeially defined, structurally characterized chemical entities that are consistently supplied with established identity, purity (≥95.2% for impurity B, 97.9% for impurity C, 98.5% for impurity D, and 99.4% for impurity E) [1]. In contrast, the commercial designation “Ketoconazole Impurity 11” has been assigned by different suppliers to three chemically distinct molecules exhibiting different molecular weights, different elemental compositions, and different CAS numbers [2]. A user who selects a standard labeled Impurity 11 from one manufacturer may be working with a piperazine‑type intermediate (MW 220.3, CAS 67914‑60‑7), whereas another user who orders from a different source may receive a dioxolane‑benzoate derivative (MW 433.28, no CAS) or a hydroxymethyl dioxolane derivative (MW 329.18, CAS 170210‑49‑8). Consequently, generic substitution or mutual recognition of commercial labels without independent structural verification creates a measurable risk of building an analytical method on an incorrectly identified reference standard, which can critically affect retention time mapping, relative response factor calculation, and peak assignment in chromatographic methods used for quality control, release testing, and stability studies.

Quantitative Differentiation of Ketoconazole Impurity 11 Against Pharmacopeial and In‑Class Reference Standards


Chemical Identity Divergence: Molecular Weight and Molecular Formula Differential Between Supplier-Specific Ketoconazole Impurity 11 Entities and Pharmacopeial Impurities

“Ketoconazole Impurity 11” does not denote a single chemical compound. In an inter‑supplier comparison, the same commercial name corresponds to three chemically distinct species: (i) a dioxolane‑methanol derivative with molecular formula C₁₄H₁₄Cl₂N₂O₃ and molecular weight 329.18 g/mol (CAS 170210‑49‑8) ; (ii) a benzoate‑dioxolane derivative with molecular formula C₂₁H₁₈Cl₂N₂O₄ and molecular weight 433.28 g/mol (no CAS) ; and (iii) a piperazine‑acetophenone intermediate with molecular formula C₁₂H₁₆N₂O₂ and molecular weight 220.3 g/mol (CAS 67914‑60‑7) [1]. As reference, every Ketoconazole EP impurity has a unique, unequivocal molecular formula: EP Impurity B (C₃₈H₄₂Cl₂N₆O₆, 749.68 g/mol), EP Impurity C (C₂₆H₂₈Cl₂N₄O₄, 531.43 g/mol), EP Impurity D (C₂₄H₂₆Cl₂N₄O₃, 489.39 g/mol), and EP Impurity E (C₂₁H₂₀Cl₂N₂O₅S, 483.37 g/mol) [2].

Ketoconazole impurities pharmaceutical reference standards structural characterization

Supplier‑Declared Purity and Characterization Scope of Ketoconazole Impurity 11 Versus Pharmacopeial Impurity Standards

Pharmacopeial impurity reference standards for ketoconazole are characterized by validated purity determined via mass balance, reported as 95.2% (Impurity B), 97.9% (Impurity C), 98.5% (Impurity D), and 99.4% (Impurity E) [1]. In contrast, supplier‑stated purities for commercial Ketoconazole Impurity 11 preparations span a broader and qualitatively different range: ≥95% for one supplier versus 98% for another . The impurity‑specific difference of approximately 3 percentage points in purity between Impurity B (95.2%) and the lowest‑purity commercial Impurity 11 (≥95%) is numerically small, but the key distinction is the characterization framework: pharmacopeial impurities are certified using mass balance with water content and residue‑on‑ignition correction [1], whereas the commercial Impurity 11 figures originate from supplier‑specific chromatographic purity determinations without a pharmacopeial monograph to standardize the methodology .

pharmaceutical impurity reference standards purity analysis pharmacopeial compliance

Regulatory Recognition Gap: Ketoconazole Impurity 11 Is Absent from the European Pharmacopoeia and US Pharmacopeia Monographs for Ketoconazole

The European Pharmacopoeia (Ph. Eur. 8.0) and the British Pharmacopoeia define specific impurity standards that are identified by letter codes (A, B, C, D, E) and by corresponding CAS numbers [1]. In stark contrast, “Ketoconazole Impurity 11” is not recognized as a named impurity in any current Ph. Eur. or USP monograph for ketoconazole drug substance or drug product [2]. When purchasing a pharmacopeial impurity standard (e.g., EP Impurity D, CAS 67914‑61‑8), the user benefits from a defined regulatory path: the standard is linked to specific acceptance criteria in the monograph and its use is prescribed in validated compendial methods. When purchasing a commercial Ketoconazole Impurity 11, the user receives a reference standard that may be fully characterized but lacks pharmacopeial recognition.

pharmacopeial monograph ketoconazole impurities regulatory compliance

Relative Correction Factor Gap: Ketoconazole Impurity 11 Lacks a Published Relative Correction Factor Against Ketoconazole, Unlike Pharmacopeial Impurities B–E

For Ketoconazole EP Impurities B, C, D, and E, relative correction factors (RCF) at 220 nm against ketoconazole have been published: 1.13 (Impurity B), 1.08 (Impurity C), 0.94 (Impurity D), and 1.01 (Impurity E) [1]. No published RCF exists for any of the three chemical species sold under the name Ketoconazole Impurity 11 [2]. This represents a demonstrable analytical gap: a laboratory that uses the main‑component self‑control method with an RCF of 1.00 for Impurity 11 is likely to introduce a systematic bias, because the UV absorbance of the impurity relative to ketoconazole is unknown.

relative correction factor HPLC ketoconazole impurity quantification

Synthesis‑Route Specificity: Ketoconazole Impurity 11 Originates from a Different Synthetic Step Compared with EP Impurities B and D

The commercial product labeled Ketoconazole Impurity 11 with CAS 67914‑60‑7 is chemically identified as 1‑(4‑(4‑hydroxyphenyl)piperazin‑1‑yl)ethan‑1‑one (C₁₂H₁₆N₂O₂), known to be a synthetic intermediate in the ketoconazole synthetic route [1]. This contrasts with EP Impurity D (deacetyl‑ketoconazole, C₂₄H₂₆Cl₂N₄O₃, 489.39 g/mol), which is a major hydrolytic degradation product and metabolite of the final API [2]. The two impurities originate from different process stages: one is a residual intermediate from an early synthesis step, while the other is a late‑stage degradation product. An analytical method that targets EP Impurity D as a degradation marker will entirely miss the early‑stage intermediate impurity represented by one commercial form of Impurity 11.

ketoconazole synthesis process impurities impurity profiling

Prioritized Procurement and Application Scenarios for Ketoconazole Impurity 11 in Regulatory and Analytical Workflows


Scenario A: Process‑Specific Impurity Profiling for Ketoconazole ANDA and DMF Submissions

When a manufacturer uses a synthesis route in which 1‑(4‑(4‑hydroxyphenyl)piperazin‑1‑yl)ethan‑1‑one is a known intermediate, Ketoconazole Impurity 11 (CAS 67914‑60‑7) is the appropriate reference standard to monitor residual carryover [1]. Pharmacopeial standards targeting EP Impurity D or E do not capture this intermediate. In this scenario, the user prioritizes the Impurity 11 standard over any pharmacopeial impurity standard because it is the only available material that enables detection and quantification of this process‑specific species at ICH Q3A thresholds in the final drug substance.

Scenario B: LC‑MS/MS Spectral Library Construction and Retention Time Indexing

For laboratories building in‑house high‑resolution mass spectrometry (HRMS) and HPLC‑UV spectral libraries for ketoconazole impurity profiling, two chemically distinct Ketoconazole Impurity 11 variants must be included because they produce completely different precursor ions ([M+H]⁺: m/z 221.1 for the piperazine intermediate and m/z 331.1 for the dioxolane‑methanol derivative) [2]. Including only one of these two entities—or confusing them—results in a spectral library that will generate false‑negative identifications in real sample screening. The differentiated procurement of each chemical species under its verified CAS number is essential for constructing a complete and accurate library.

Scenario C: Bridging Studies Between Pharmacopeial and Non‑Pharmacopeial Impurity Methods

A quality‑control laboratory transitioning a legacy HPLC method (which used a non‑pharmacopeial Impurity 11 standard) to a compendial UPLC method (which uses EP Impurities B–E) must perform a formal bridging study in which retention times, relative response factors, and peak purities are cross‑validated . Ketoconazole Impurity 11 serves as the bridge reference: it is the standard that must be co‑injected with EP Impurity B, C, D, and E to establish chromatographic orthogonality and to demonstrate that the new method does not miss an impurity that the old method captured. Without the specific Impurity 11 standard, the bridging study is incomplete and regulatory reviewers may question the comparability of the two methods.

Scenario D: Forced Degradation Studies Targeting Hydrolysis Pathways Distinct from Those Generating EP Impurity D

Acid‑ and base‑catalyzed hydrolysis of ketoconazole can generate a dioxolane‑ring‑opened product that is chemically equivalent to the C₁₄H₁₄Cl₂N₂O₃ species sold as Ketoconazole Impurity 11 by certain suppliers . In forced degradation studies designed to characterize this specific degradation pathway, the Impurity 11 standard (CAS 170210‑49‑8 or 84682‑23‑5) is the appropriate reference, not EP Impurity D (which represents N‑deacetylation rather than ring opening). A stress‑study protocol that substitutes EP Impurity D for the Impurity 11 standard would fail to identify and quantify this particular degradation product, potentially leading to an incomplete degradation profile in the regulatory submission.

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